Benzenepropanamide, N-(2-aminoethyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy-
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Overview
Description
Benzenepropanamide, N-(2-aminoethyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring, a propanamide group, and multiple substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N-(2-aminoethyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy- typically involves multi-step organic reactions. One common method includes the reaction of a benzene derivative with a propanamide precursor under controlled conditions. The presence of substituents such as 3,5-bis(1,1-dimethylethyl) and 4-hydroxy groups requires specific reagents and catalysts to ensure the correct positioning and stability of these groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced equipment and precise control of reaction parameters. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, N-(2-aminoethyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines
Scientific Research Applications
Benzenepropanamide, N-(2-aminoethyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy- has diverse applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanamide, N-(2-aminoethyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. This interaction can lead to various effects, depending on the target and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-2-[2,6-dimethyl-4-(2-methyl-2-propanyl)phenyl]acetamide hydrochloride
- N,N’-(ethane-1,2-diyl)bis(benzamides)
Uniqueness
Benzenepropanamide, N-(2-aminoethyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy- stands out due to its specific substituents and functional groups, which confer unique chemical and biological properties. These differences make it suitable for applications where other similar compounds may not be as effective or versatile.
Properties
CAS No. |
64604-91-7 |
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Molecular Formula |
C19H32N2O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C19H32N2O2/c1-18(2,3)14-11-13(7-8-16(22)21-10-9-20)12-15(17(14)23)19(4,5)6/h11-12,23H,7-10,20H2,1-6H3,(H,21,22) |
InChI Key |
BAPROVDXKNPHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NCCN |
Origin of Product |
United States |
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